

Application Note: YK11-Mediated Regulation of Muscle-Specific Gene Expression

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Compound of Interest

Compound Name: YK11

Cat. No.: B15541503

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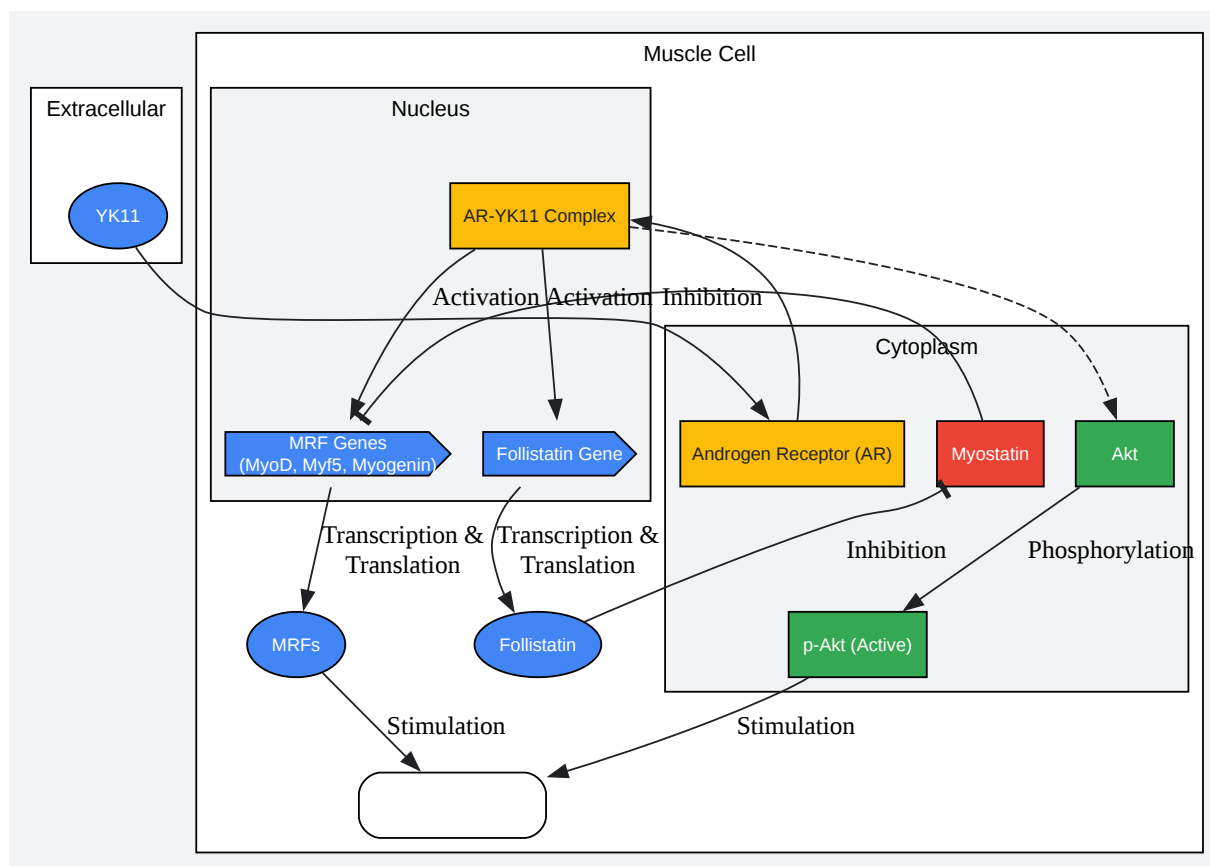
For Researchers, Scientists, and Drug Development Professionals

Introduction

YK11 is a synthetic steroidal selective androgen receptor modulator (SARM) that has garnered significant interest for its potent anabolic effects on skeletal muscle.[1][2] Unlike traditional anabolic steroids, **YK11** exhibits tissue-selective activity by acting as a partial agonist of the androgen receptor (AR).[1][3] A primary mechanism of action for **YK11** involves the significant upregulation of follistatin (Fst), a potent inhibitor of myostatin.[1][4][5][6][7][8] Myostatin is a negative regulator of muscle growth, and its inhibition by the **YK11**-induced increase in follistatin leads to enhanced myogenic differentiation and muscle hypertrophy.[2][4][5] This application note provides a detailed protocol for analyzing the expression of key muscle-specific genes in response to **YK11** treatment in C2C12 myoblasts and summarizes the expected quantitative changes in gene expression.

Signaling Pathway of YK11 in Muscle Cells

YK11 binds to the androgen receptor, leading to its translocation into the nucleus. As a partial agonist, it selectively modulates gene expression. A key downstream effect is the increased expression of follistatin. Follistatin, in turn, inhibits myostatin, a negative regulator of muscle growth. This inhibition allows for the upregulation of myogenic regulatory factors (MRFs) such as MyoD, Myf5, and myogenin, ultimately promoting muscle differentiation and growth. Additionally, **YK11** has been shown to activate the Akt signaling pathway, which further contributes to muscle protein synthesis and hypertrophy.[9][10]

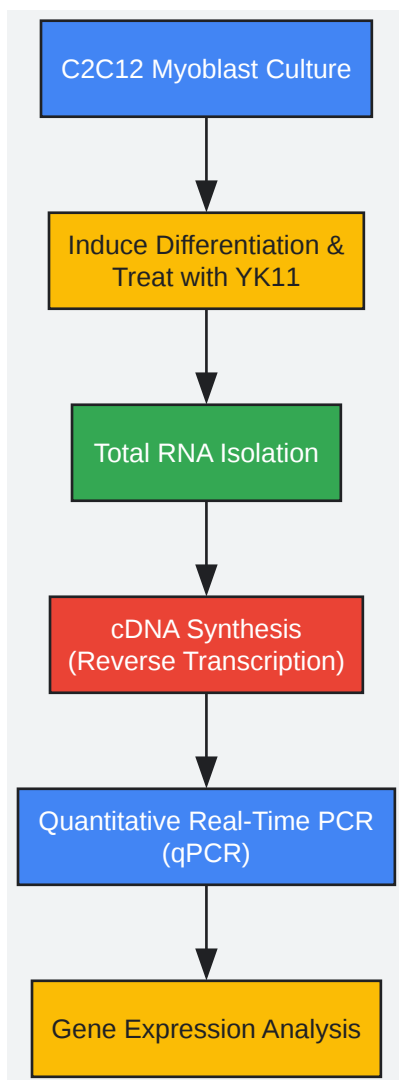


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Caption: **YK11** Signaling Pathway in Muscle Cells.

Experimental Workflow

The following diagram outlines the major steps for analyzing muscle-specific gene expression in C2C12 cells treated with **YK11**.



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Caption: Experimental Workflow for Gene Expression Analysis.

Quantitative Data Summary

The following table summarizes the reported fold changes in the mRNA expression of key myogenic genes in C2C12 cells following treatment with 500 nM **YK11** for 4 days, as compared to a vehicle control.

| Gene | Function | Fold Change (vs. Control) |
|---|---|---------------------------|
| Follistatin (Fst) | Myostatin inhibitor, promotes muscle growth. | ~3.5 |
| Myogenic Factor 5 (Myf5) | Myogenic regulatory factor, involved in myoblast determination. | ~2.5 |
| Myoblast Determination Protein 1 (MyoD) | Myogenic regulatory factor, initiates muscle differentiation. | ~2.0 |
| Myogenin | Myogenic regulatory factor, crucial for terminal differentiation. | ~3.0 |

Note: The data presented here are approximate values derived from published graphical representations and may vary based on experimental conditions.

Experimental Protocols

C2C12 Cell Culture and Differentiation

This protocol details the culture of C2C12 mouse myoblasts and the induction of myogenic differentiation.[\[2\]](#)[\[3\]](#)[\[11\]](#)

Materials:

- C2C12 mouse myoblast cell line
- Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
- Differentiation Medium: DMEM with 2% Horse Serum and 1% Penicillin-Streptomycin
- **YK11** (stock solution in ethanol or DMSO)
- Phosphate-Buffered Saline (PBS)
- Trypsin-EDTA (0.25%)

- Cell culture plates/flasks

Procedure:

- **Cell Seeding:** Culture C2C12 cells in Growth Medium in a 37°C incubator with 5% CO₂. For experiments, seed cells in appropriate culture plates (e.g., 6-well plates) at a density that will allow them to reach approximately 80-90% confluency within 24 hours.
- **Induction of Differentiation:** Once cells reach the desired confluency, aspirate the Growth Medium, wash the cells once with PBS, and replace it with Differentiation Medium.
- **YK11 Treatment:** Add **YK11** to the Differentiation Medium at the desired final concentration (e.g., 500 nM). A vehicle control (e.g., ethanol or DMSO) should be run in parallel.
- **Incubation:** Incubate the cells for the desired treatment duration (e.g., 2 to 4 days), replacing the medium with fresh Differentiation Medium containing **YK11** or vehicle every 48 hours.

Total RNA Isolation

This protocol describes the isolation of total RNA from cultured C2C12 cells using a commercial RNA isolation kit.

Materials:

- Commercial RNA isolation kit (e.g., TRIzol reagent, RNeasy Mini Kit)
- Lysis buffer (provided with the kit)
- Ethanol (70-100%)
- Nuclease-free water
- Microcentrifuge tubes
- Microcentrifuge

Procedure:

- **Cell Lysis:** Aspirate the culture medium and wash the cells with PBS. Add the appropriate volume of lysis buffer directly to the culture plate and scrape the cells.
- **Homogenization:** Transfer the cell lysate to a microcentrifuge tube. Homogenize the lysate by vortexing or passing it through a fine-gauge needle.
- **RNA Precipitation:** Add chloroform (if using TRIzol) and centrifuge to separate the phases. Transfer the aqueous phase containing RNA to a new tube and precipitate the RNA using isopropanol.
- **RNA Washing:** Wash the RNA pellet with 75% ethanol to remove impurities.
- **RNA Resuspension:** Air-dry the RNA pellet and resuspend it in nuclease-free water.
- **Quantification and Quality Control:** Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.

cDNA Synthesis (Reverse Transcription)

This protocol outlines the conversion of isolated RNA into complementary DNA (cDNA).

Materials:

- Reverse transcription kit
- Total RNA sample
- Nuclease-free water
- Thermal cycler

Procedure:

- **Reaction Setup:** In a nuclease-free tube, combine the total RNA, random primers or oligo(dT) primers, dNTPs, and nuclease-free water according to the manufacturer's protocol.

- **Denaturation and Annealing:** Heat the mixture to 65°C for 5 minutes, then place it on ice for at least 1 minute.
- **Reverse Transcription:** Add the reverse transcriptase enzyme and buffer to the reaction mixture.
- **Incubation:** Perform the reverse transcription reaction in a thermal cycler using the conditions recommended by the kit manufacturer (e.g., 25°C for 10 minutes, 50°C for 50 minutes, and 85°C for 5 minutes).
- **Storage:** Store the resulting cDNA at -20°C.

Quantitative Real-Time PCR (qPCR)

This protocol describes the quantification of target gene expression using qPCR.

Materials:

- cDNA sample
- qPCR master mix (containing Taq polymerase, dNTPs, and SYBR Green or a fluorescent probe)
- Forward and reverse primers for target genes (Follistatin, Myf5, MyoD, Myogenin) and a reference gene (e.g., GAPDH, β -actin)
- Nuclease-free water
- qPCR instrument

Procedure:

- **Reaction Setup:** In a qPCR plate, prepare the reaction mixture for each sample by combining the qPCR master mix, forward and reverse primers, cDNA template, and nuclease-free water. Include no-template controls for each primer set.
- **qPCR Run:** Perform the qPCR reaction in a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation at 95°C for 10 minutes, followed by 40 cycles of

95°C for 15 seconds and 60°C for 1 minute).

- **Data Analysis:** Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative gene expression using the $\Delta\Delta C_t$ method, normalizing the expression of the target genes to the reference gene.

Conclusion

YK11 demonstrates significant potential as a modulator of muscle growth by upregulating the expression of follistatin and key myogenic regulatory factors. The protocols provided in this application note offer a comprehensive framework for researchers to investigate the effects of **YK11** and other SARMs on muscle-specific gene expression. The quantitative data presented serves as a valuable reference for expected outcomes in C2C12 myoblasts. Further research utilizing these methodologies can contribute to a deeper understanding of the molecular mechanisms underlying the anabolic effects of **YK11** and its potential therapeutic applications in muscle wasting disorders.

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